molecular formula C10H11F2N B2777703 (2R)-2-(3,5-difluorophenyl)pyrrolidine CAS No. 1241683-70-4

(2R)-2-(3,5-difluorophenyl)pyrrolidine

Cat. No. B2777703
CAS RN: 1241683-70-4
M. Wt: 183.202
InChI Key: INAOTHVFVJELEL-SNVBAGLBSA-N
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Description

“(2R)-2-(3,5-difluorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 1241683-70-4 . It has a linear formula of C10H12ClF2N . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “(2R)-2-(3,5-difluorophenyl)pyrrolidine” is 1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Efficient Preparation and Recycling

An efficient preparation method for (R)-2-(2,5-difluorophenyl)pyrrolidine, utilizing a recycle process of resolution/racemization, was developed. This process enabled the recovery of the desired compound with high enantiomeric excess (ee) through resolution with D-malic acid and racemization of the undesired enantiomer. This method yielded the target compound with excellent purity and efficiency, highlighting its potential for large-scale synthesis and applications in organic synthesis and pharmaceutical manufacturing (Lv et al., 2021).

Anticancer Applications

Research on hepatocellular carcinoma, a prevalent cancer type, identified a compound related to (2R)-2-(3,5-difluorophenyl)pyrrolidine that mediated the expression of apoptosis genes in the HepG2 cell line. This compound regulated the expression of critical genes involved in apoptosis pathways, suggesting its potential as a therapeutic agent for cancer treatment by inducing programmed cell death in cancer cells (Ramezani et al., 2019).

Biotransformations and Organic Synthesis

A study reported the enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides, demonstrating the application of microbial whole cell catalysts for organic synthesis. This process facilitated the preparation of enantiomerically pure compounds, showcasing the utility of biocatalysis in synthesizing complex molecules with high stereocontrol, relevant for drug synthesis and material science (Chen et al., 2012).

Fluoropyrrolidines in Medicinal Chemistry

Fluoropyrrolidines, including derivatives of (2R)-2-(3,5-difluorophenyl)pyrrolidine, are highlighted for their importance in medicinal chemistry and as organocatalysts. The synthesis of these compounds, achieved through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, underscores their significance in the development of new medicinal drugs and catalysis (Pfund & Lequeux, 2017).

Safety and Hazards

“(2R)-2-(3,5-difluorophenyl)pyrrolidine” has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(2R)-2-(3,5-difluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAOTHVFVJELEL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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